

Application Note: Development of a Validated Analytical Method for 2,4-Diisopropylphenol

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Compound of Interest

Compound Name: 2,4-Diisopropylphenol

Cat. No.: B134422

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Diisopropylphenol is a known process-related impurity in the manufacturing of Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent.^[1] The monitoring and control of impurities in active pharmaceutical ingredients (APIs) are critical to ensure the safety and efficacy of drug products.^[1] This application note provides a detailed protocol for the development and validation of analytical methods for the quantitative determination of **2,4-Diisopropylphenol**. The methods described herein, utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), are designed to be accurate, precise, and robust, aligning with the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.^{[2][3][4][5][6]}

Analytical Methodologies

Two primary analytical techniques are presented for the quantification of **2,4-Diisopropylphenol**: a reversed-phase HPLC method for routine quality control and a more sensitive and specific GC-MS method for impurity profiling and trace-level detection.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of **2,4-Diisopropylphenol** in bulk drug substances and pharmaceutical formulations.

Experimental Protocol: HPLC

- Instrumentation: A standard HPLC system equipped with a UV detector is used.
- Chromatographic Conditions:
 - Column: Inertsil ODS-3V C18 column (250 mm x 4.6 mm, 5 µm particle size).[7]
 - Mobile Phase: A mixture of methanol and water in a ratio of 85:15 (v/v).[7] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[8]
 - Flow Rate: 1.0 mL/min.[7][8]
 - Injection Volume: 20 µL.[9]
 - Column Temperature: 30 °C.[9]
 - Detection: UV detection at 270 nm.[7]

Sample Preparation

- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of **2,4-Diisopropylphenol** reference standard in methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 10-110 µg/mL).[7]
- Sample Solution: Accurately weigh the sample containing **2,4-Diisopropylphenol**, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range.

Method Validation Summary: HPLC

The following tables summarize the validation parameters and acceptance criteria for the HPLC method, based on ICH guidelines. The data presented is representative of a validated method for a closely related phenolic compound and serves as a guide.^[7]

Table 1: System Suitability

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000

| % RSD of Peak Area (n=6) | $\leq 2.0\%$ |

Table 2: Linearity

Parameter	Result
Linearity Range	10-110 $\mu\text{g/mL}$
Correlation Coefficient (r^2)	≥ 0.999

| Regression Equation | $y = 88048x + 44524$ |

Table 3: Accuracy (Recovery)

Spiked Level	Amount Added ($\mu\text{g/mL}$)	Amount Recovered ($\mu\text{g/mL}$)	% Recovery
80%	80	78.6	98.25%
100%	100	101.2	101.20%
120%	120	122.1	101.75%

| Average % Recovery | | 100.40% |

Table 4: Precision

Precision Type	% RSD
Repeatability (Intra-day, n=6)	< 2.0%

| Intermediate Precision (Inter-day, n=6) | < 2.0% |

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Parameter	Result
LOD	10 ng/mL

| LOQ | 100 ng/mL |

Table 6: Robustness

Parameter Varied	Variation	Result
Flow Rate	± 0.1 mL/min	No significant change in resolution or retention time
Mobile Phase Composition	$\pm 2\%$ Methanol	No significant change in resolution or retention time

| Column Temperature | ± 5 °C | No significant change in resolution or retention time |

Gas Chromatography-Mass Spectrometry (GC-MS)

Method

This method offers high sensitivity and selectivity, making it ideal for the identification and quantification of trace levels of **2,4-Diisopropylphenol** and other process impurities.

Experimental Protocol: GC-MS

- Instrumentation: A GC system coupled with a tandem mass spectrometer (MS/MS) is recommended for enhanced selectivity.

- Chromatographic Conditions:
 - Column: Restek Stabilwax (30 m × 0.25 mm id × 0.25 μm df) or equivalent.[10]
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]
 - Injection Mode: Splitless injection (1 μL).
 - Inlet Temperature: 250 °C.[10]
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute.
 - Ramp to 250 °C at 10 °C/min.
 - Hold at 250 °C for 4 minutes.[10]
 - Transfer Line Temperature: 250 °C.[10]
- Mass Spectrometry Conditions (MS/MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
 - MS Source Temperature: 230 °C.[11]
 - Quadrupole Temperature: 150 °C.[11]
 - MRM Transitions for **2,4-Diisopropylphenol**:
 - Quantifier Ion: To be determined empirically (e.g., based on the most abundant product ion).
 - Qualifier Ion(s): To be determined empirically (e.g., two other product ions for confirmation).

Sample Preparation

- **Standard Stock Solution (1 mg/mL):** Accurately weigh and dissolve an appropriate amount of **2,4-Diisopropylphenol** reference standard in a suitable volatile solvent such as methanol or ethanol.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the impurity.
- **Sample Solution:** Dissolve the bulk drug sample in ethanol to a suitable concentration.^[1]

Method Validation Summary: GC-MS

The following tables summarize the validation parameters for the GC-MS method.

Table 7: System Suitability

Parameter	Acceptance Criteria
Peak Shape	Symmetrical

| % RSD of Peak Area (n=6) | ≤ 15% at LOQ |

Table 8: Linearity

Parameter	Result
Linearity Range	0.2 - 5.6 µg/g

| Correlation Coefficient (r²) | ≥ 0.99 |

Table 9: Accuracy (Recovery)

Spiked Level	% Recovery
Low	85 - 115%
Medium	85 - 115%

| High | 85 - 115% |

Table 10: Precision

Precision Type	% RSD
Repeatability (Intra-day, n=6)	≤ 15%

| Intermediate Precision (Inter-day, n=6) | ≤ 15% |

Table 11: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

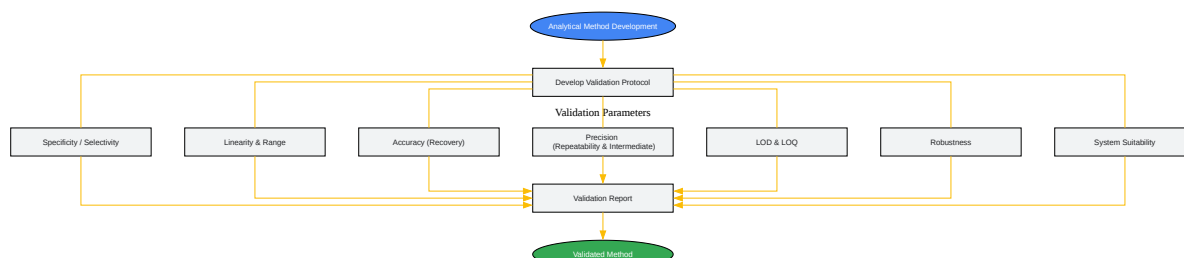
Parameter	Result
LOD	0.2 - 5.6 µg/g in bulk propofol

| LOQ | Typically 3x LOD |

Visualizations

Diagram 1: HPLC Analysis Workflow





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